7-Bromo-6-chloro-5-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-chloro-5-methyl-1H-indole is a synthetic indole derivative characterized by the presence of bromine, chlorine, and methyl substituents on the indole ring. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-5-methyl-1H-indole typically involves the halogenation of 5-methyl-1H-indole. The process includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Chlorination: Employing chlorine gas or N-chlorosuccinimide (NCS) for chlorination.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis, starting from commercially available indole derivatives. The process is optimized for high yield and purity, often using catalytic methods and controlled reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-6-chloro-5-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of halogen atoms.
Oxidation and Reduction: These reactions modify the electronic properties of the indole ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-chloro-5-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-chloro-5-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-5-chloro-1H-indazole
- 6-Bromo-1H-indole
- 5-Bromoindole
Comparison: Compared to these similar compounds, 7-Bromo-6-chloro-5-methyl-1H-indole is unique due to the specific arrangement of bromine, chlorine, and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications .
Eigenschaften
Molekularformel |
C9H7BrClN |
---|---|
Molekulargewicht |
244.51 g/mol |
IUPAC-Name |
7-bromo-6-chloro-5-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-6-2-3-12-9(6)7(10)8(5)11/h2-4,12H,1H3 |
InChI-Schlüssel |
VAZLLRWRNKRWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1Cl)Br)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.